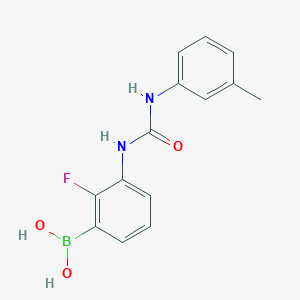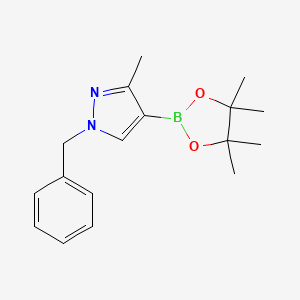![molecular formula C13H12N2O B13986197 Imidazoline, 2-[3-(2-hydroxynaphthyl)]- CAS No. 16173-26-5](/img/structure/B13986197.png)
Imidazoline, 2-[3-(2-hydroxynaphthyl)]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,5-Dihydro-1H-imidazol-2-yl)-naphthalen-2-ol is a compound that features a naphthalene ring substituted with a 4,5-dihydro-1H-imidazol-2-yl group and a hydroxyl group. This compound is part of the imidazole family, which is known for its diverse chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-dihydro-1H-imidazol-2-yl)-naphthalen-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with imidazole precursors in the presence of catalysts and under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4,5-Dihydro-1H-imidazol-2-yl)-naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinone derivatives, while substitution reactions could introduce different functional groups onto the naphthalene ring .
Applications De Recherche Scientifique
3-(4,5-Dihydro-1H-imidazol-2-yl)-naphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4,5-dihydro-1H-imidazol-2-yl)-naphthalen-2-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activities and signaling pathways. This coordination can modulate biological processes, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: A simpler structure with broad biological activities.
Benzimidazole: Known for its use in pharmaceuticals, particularly as anthelmintics.
Indole: Another heterocyclic compound with significant biological importance.
Uniqueness
3-(4,5-Dihydro-1H-imidazol-2-yl)-naphthalen-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a naphthalene ring with an imidazole moiety allows for versatile applications in various fields .
Propriétés
Numéro CAS |
16173-26-5 |
|---|---|
Formule moléculaire |
C13H12N2O |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
3-(4,5-dihydro-1H-imidazol-2-yl)naphthalen-2-ol |
InChI |
InChI=1S/C13H12N2O/c16-12-8-10-4-2-1-3-9(10)7-11(12)13-14-5-6-15-13/h1-4,7-8,16H,5-6H2,(H,14,15) |
Clé InChI |
FLXNNWWFGVHTDN-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)C2=CC3=CC=CC=C3C=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B13986149.png)






